molecular formula C10H11BrClNO B103913 N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide CAS No. 17058-74-1

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide

Cat. No.: B103913
CAS No.: 17058-74-1
M. Wt: 276.56 g/mol
InChI Key: BOGZZKCHNFBJGM-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted aromatic ring and a chloroacetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-2,6-dimethylaniline+chloroacetyl chlorideThis compound+HCl\text{4-bromo-2,6-dimethylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromo-2,6-dimethylaniline+chloroacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The reaction is typically conducted under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted acetamides.

    Oxidation and Reduction Reactions: The aromatic ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The amide bond in N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products:

  • Substituted acetamides
  • Oxidized or reduced aromatic derivatives
  • Hydrolysis products (carboxylic acids and amines)

Scientific Research Applications

Chemistry: N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

    N-(4-bromo-2,6-dimethylphenyl)acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide: Contains a sulfonamide group instead of a chloroacetamide group, leading to different reactivity and applications.

    4-bromo-2,6-dimethylphenyl acetate: An ester derivative with different chemical properties and uses.

Uniqueness: N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide is unique due to the presence of both bromo and chloroacetamide groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Biological Activity

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a bromo-substituted aromatic ring and a chloroacetamide functional group. Its molecular formula is C11_{11}H12_{12}BrClN, with a molecular weight of approximately 276.56 g/mol. The synthesis typically involves the reaction of 4-bromo-2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction:

4 bromo 2 6 dimethylaniline+chloroacetyl chlorideN 4 bromo 2 6 dimethylphenyl 2 chloroacetamide+HCl\text{4 bromo 2 6 dimethylaniline}+\text{chloroacetyl chloride}\rightarrow \text{N 4 bromo 2 6 dimethylphenyl 2 chloroacetamide}+\text{HCl}

This reaction can be scaled up in industrial settings to enhance yield and purity under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modification of enzyme activity, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, derivatives of related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The chloroacetamide group is believed to play a crucial role in this activity by interfering with bacterial lipid biosynthesis and other essential cellular processes.

Anticancer Activity

Studies have also evaluated the anticancer potential of related compounds. For example, certain derivatives were tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay. Results indicated significant cytotoxicity against cancer cells, suggesting that modifications in the compound's structure could enhance its therapeutic efficacy .

Case Studies and Research Findings

  • Antimicrobial Screening : In vitro tests demonstrated that various derivatives exhibited significant antimicrobial activity. Compounds d1, d2, and d3 were particularly noted for their effectiveness against specific bacterial strains .
  • Anticancer Screening : Compounds d6 and d7 showed notable activity against MCF7 cells, indicating potential for development into anticancer agents. Molecular docking studies further elucidated their binding modes with target receptors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(4-bromo-2,6-dimethylphenyl)acetamideLacks the chloro groupLess reactive in nucleophilic substitution reactions
N-(4-bromo-2,6-dimethylphenyl)methanesulfonamideContains a sulfonamide groupDifferent reactivity profile and applications
4-bromo-2,6-dimethylphenyl acetateEster derivativeDistinct chemical properties and uses

This compound stands out due to its dual functionality from both bromo and chloroacetamide groups which enhances its reactivity compared to these similar compounds.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6-3-8(11)4-7(2)10(6)13-9(14)5-12/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGZZKCHNFBJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CCl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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